molecular formula C20H19ClN4O3S B2501929 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole CAS No. 897476-33-4

2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole

Cat. No.: B2501929
CAS No.: 897476-33-4
M. Wt: 430.91
InChI Key: HPARCALJEOQXME-UHFFFAOYSA-N
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Description

2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a piperazine ring, and a chloronitrobenzoyl group

Preparation Methods

The synthesis of 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole typically involves a multi-step process. The initial step often includes the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the chloronitrobenzoyl group. Common synthetic routes may involve reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used. Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. .

Scientific Research Applications

2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and resulting in antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

2-[4-(2-chloro-5-nitrobenzoyl)piperazin-1-yl]-4-ethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives and piperazine-containing compounds. Similar compounds include:

Properties

IUPAC Name

(2-chloro-5-nitrophenyl)-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O3S/c1-2-13-4-3-5-17-18(13)22-20(29-17)24-10-8-23(9-11-24)19(26)15-12-14(25(27)28)6-7-16(15)21/h3-7,12H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPARCALJEOQXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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